Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Overview
Description
2-[(E)-[(4-Fluorophenyl)imino]methyl]phenol is an an impurity of Ezetimibe, which is an antihyperlipoproteinemic and a cholesterol absorption inhibitor.
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-N-salicylideneaniline is the Europium (III) ion (Eu3+) . This compound acts as a sensitizer for the Eu3+ ion .
Mode of Action
4-Fluoro-N-salicylideneaniline interacts with its target, the Eu3+ ion, through a process known as luminescence sensitization . This involves the use of 4-Fluoro-N-salicylideneaniline as a ligand, which enhances the absorption of radiation by the Eu3+ ions . The compound’s interaction with its target leads to efficient energy transfer, resulting in bright red emission due to the 5D0 → 7F2 transition .
Biochemical Pathways
The biochemical pathway affected by 4-Fluoro-N-salicylideneaniline involves the energy transfer through the chromophore (ligand) by the antenna effect . This process, known as ligand-enhanced luminescence, leads to intense photoluminescence .
Result of Action
The molecular effect of 4-Fluoro-N-salicylideneaniline’s action is the bright red emission due to the 5D0 → 7F2 transition . This is a result of the efficient energy transfer from the compound to the Eu3+ ion . On a cellular level, this could potentially be used for cell imaging applications .
Action Environment
The action of 4-Fluoro-N-salicylideneaniline can be influenced by environmental factors such as temperature and light. For instance, the compound exhibits chromism (color change) upon exposure to external stimuli such as changes in temperature or photoirradiation .
Properties
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFLOZFCNFCJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425188 | |
Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3382-62-5 | |
Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-HYDROXYBENZYLIDENE)-4-FLUOROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[[(4-Fluorophenyl)imino]methyl]phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8EC65NVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the dominant structure of 4-Fluoro-N-salicylideneaniline in different environments?
A1: Theoretical scan calculations, investigating the proton transfer on the O−H∙∙∙N pathway, suggest that the enol structure of 4-Fluoro-N-salicylideneaniline is more dominant than the keto structure. This dominance holds true both in its solid state and when dissolved in various solvents. []
Q2: What are the significant findings regarding the nonlinear optical properties of 4-Fluoro-N-salicylideneaniline?
A2: Research indicates that 4-Fluoro-N-salicylideneaniline possesses a noteworthy first-order hyperpolarizability capacity. This finding suggests its potential for applications in nonlinear optics. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.